5-Methoxychroman-3-amine

Catalog No.
S1488936
CAS No.
110927-03-2
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxychroman-3-amine

CAS Number

110927-03-2

Product Name

5-Methoxychroman-3-amine

IUPAC Name

5-methoxy-3,4-dihydro-2H-chromen-3-amine

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3

InChI Key

UHODZRKJYJILTL-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CC(CO2)N

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)N

5-Methoxychroman-3-amine is a chemical compound characterized by its unique chroman structure, which consists of a benzene ring fused to a tetrahydrofuran. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2, and it has a molecular weight of approximately 179.22 g/mol. This compound features a methoxy group (-OCH₃) at the 5-position and an amino group (-NH₂) at the 3-position of the chroman ring, contributing to its reactivity and potential biological activity .

, including:

  • Amidation Reactions: It can react with acyl chlorides or anhydrides to form N-acyl derivatives, demonstrating its nucleophilic character due to the amino group .
  • Substitution Reactions: The presence of the methoxy group allows for electrophilic aromatic substitution, leading to diverse functionalized derivatives.
  • Reduction Reactions: The amino group can undergo reduction to form secondary or tertiary amines, expanding its utility in synthetic organic chemistry .

Research indicates that 5-Methoxychroman-3-amine and its derivatives exhibit significant biological activities, including:

  • Melatonin Receptor Binding: Certain derivatives have been shown to competitively inhibit melatonin binding in brain membranes, suggesting potential applications in sleep regulation and circadian rhythm modulation .
  • Antioxidant Properties: The compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress .

Several methods exist for synthesizing 5-Methoxychroman-3-amine:

  • Starting from 5-Methoxychroman: The synthesis typically begins with 5-methoxychroman, which is then subjected to amination using ammonia or primary amines under appropriate conditions.
  • Using Acylation Techniques: N-acylation methods can be employed to introduce various acyl groups, enhancing the compound's biological activity and chemical diversity .
  • Photochemical Methods: Recent advancements include photochemical techniques that utilize light to drive reactions involving 5-Methoxychroman-3-amine, allowing for more selective modifications without harsh conditions .

5-Methoxychroman-3-amine has potential applications in various fields:

  • Pharmaceuticals: Its ability to modulate melatonin receptors positions it as a candidate for developing sleep aids or treatments for circadian rhythm disorders.
  • Chemical Research: Its reactivity makes it valuable in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.
  • Cosmetics: Due to its antioxidant properties, it may be explored for use in cosmetic formulations aimed at skin protection and anti-aging .

Studies on the interactions of 5-Methoxychroman-3-amine with other molecules reveal:

  • Binding Affinity Studies: Research has demonstrated that derivatives of this compound can bind selectively to melatonin receptors, indicating specific interactions that could be exploited in drug design .
  • Mechanistic Insights: Investigations into its reaction mechanisms with other nucleophiles provide insights into how modifications can enhance biological activity or alter pharmacokinetics .

Several compounds share structural similarities with 5-Methoxychroman-3-amine. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
4-HydroxychromanHydroxyl group at the 4-positionExhibits strong antioxidant properties
6-MethoxyquinolineMethoxy group on a quinoline structureKnown for antimicrobial activity
7-HydroxyflavoneHydroxyl group at the 7-position of flavoneDemonstrates anti-inflammatory effects

The uniqueness of 5-Methoxychroman-3-amine lies in its specific combination of functional groups that confer both reactivity and biological activity, making it a versatile compound in medicinal chemistry and synthetic applications.

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Dates

Modify: 2023-08-15

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